molecular formula C7H6F2O B1359066 2-(Difluoromethyl)phenol CAS No. 271249-71-9

2-(Difluoromethyl)phenol

Cat. No.: B1359066
CAS No.: 271249-71-9
M. Wt: 144.12 g/mol
InChI Key: XSLLINTVUSKCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phenol ring

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in difluoromethylation processes, which involve the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s function in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can help mitigate oxidative stress in cells, thereby protecting cellular components from damage . This protective effect is crucial in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of these enzymes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are fundamental to understanding how this compound exerts its effects in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can undergo biotransformation in the liver, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall efficacy and safety. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol precursor. One common method is the reaction of phenol with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethylquinone, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-(Difluoromethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is known for its ability to enhance metabolic stability and lipophilicity, making this compound a valuable compound in pharmaceutical and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLLINTVUSKCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612759
Record name 2-(Difluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271249-71-9
Record name 2-(Difluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.